molecular formula C17H25N3O2 B2780846 N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide CAS No. 953985-99-4

N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide

Cat. No.: B2780846
CAS No.: 953985-99-4
M. Wt: 303.406
InChI Key: RPJKJUWVKHWQTI-UHFFFAOYSA-N
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Description

N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its unique chemical structure, which includes a cyclopentyl group, a dimethylamino phenethyl group, and an oxalamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide typically involves the reaction of cyclopentylamine with 4-(dimethylamino)phenethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide compound. The reaction conditions often include anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.

Scientific Research Applications

N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide
  • N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide
  • N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Uniqueness

N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties may result in different reactivity and biological activity compared to similar compounds, making it a valuable compound for various research applications.

Properties

IUPAC Name

N'-cyclopentyl-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-20(2)15-9-7-13(8-10-15)11-12-18-16(21)17(22)19-14-5-3-4-6-14/h7-10,14H,3-6,11-12H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJKJUWVKHWQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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